Adenine-alpha-nicotinamide dinucleotide
Description
Structure
2D Structure
Properties
CAS No. |
7298-93-3 |
|---|---|
Molecular Formula |
C21H27N7O14P2 |
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20+,21+/m1/s1 |
InChI Key |
BAWFJGJZGIEFAR-XUWLLVQESA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Other CAS No. |
7298-93-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Anomeric Specificity and Structural Features in Biological Systems
Stereochemical Distinction: Alpha-Glycosidic Linkages Versus Canonical Beta-Configurations
The fundamental difference between α- and β-glycosidic linkages lies in the stereochemistry at the anomeric carbon of the sugar moiety. pediaa.comquora.com In cyclic monosaccharides, the anomeric carbon is the one that was formerly part of the aldehyde or ketone group in the open-chain form. quora.com The orientation of the hydroxyl group on this carbon relative to the plane of the sugar ring determines whether the linkage is alpha or beta. pediaa.comreddit.com
In the canonical β-configuration found in the vast majority of natural nucleosides and nucleotides, the substituent at the anomeric carbon (the nucleobase) is on the same side of the sugar ring as the C5' hydroxymethyl group. nih.gov Conversely, in an α-nucleoside like α-NAD+, the nucleobase and the hydroxymethyl group are in a trans relationship, meaning they are on opposite sides of the sugar ring. nih.gov This seemingly subtle difference in spatial arrangement leads to distinct three-dimensional structures and, consequently, different biological properties. nih.govpediaa.com
| Feature | Alpha-Glycosidic Linkage | Beta-Glycosidic Linkage |
| Orientation of Substituent at Anomeric Carbon | The substituent (e.g., nucleobase) is on the opposite side of the sugar ring relative to the C5' hydroxymethyl group (trans). nih.gov | The substituent is on the same side of the sugar ring as the C5' hydroxymethyl group (cis). nih.gov |
| Commonality in Nature | Extremely rare. nih.gov | The predominant form in naturally occurring nucleosides and nucleic acids. nih.gov |
| Structural Impact | Results in a different overall three-dimensional shape compared to the β-anomer. nih.gov | Forms the basis for the canonical structures of DNA and RNA. nih.gov |
| Example in Nucleotides | alpha-Diphosphopyridine nucleotide (α-NAD+). sigmaaldrich.com | beta-Nicotinamide adenine (B156593) dinucleotide (β-NAD+). acs.org |
Rarity of Alpha-Nucleosides in Nature and Implications for Prebiotic Chemistry and Evolutionary Selection
Alpha-nucleosides are exceptionally rare in natural biological systems. nih.gov The discovery of an α-nucleoside derivative within diphosphopyridine nucleotide (now known as nicotinamide (B372718) adenine dinucleotide) in 1955 was a landmark finding. nih.gov The overwhelming prevalence of the β-anomer in fundamental molecules of life like DNA and RNA suggests a strong evolutionary selection for this configuration. nih.gov
The reasons for this selection are a subject of ongoing scientific inquiry. Computational studies exploring the thermodynamics of nucleoside formation suggest that while the energy differences between the anomers are small, there may be a slight thermodynamic preference for the β-anomer of certain nucleosides under prebiotic conditions. nih.gov An interplay of kinetic and thermodynamic factors likely guided the evolutionary selection of life's fundamental building blocks. nih.gov The stability and specific structural properties of β-nucleosides, which allow for the formation of stable, right-handed double helices in nucleic acids, were likely key to their selection. nih.gov
Despite their rarity, the existence of α-anomers like α-NAD+ and their derivatives has spurred research into their unique properties and potential applications. nih.govrsc.org
| Naturally Occurring α-Nucleoside Derivatives |
| α-Diphosphopyridine nucleotide (α-NAD+) nih.gov |
| Pseudouridine (though technically a C-glycoside, it exhibits features distinct from standard N-glycosides) |
| Certain modified nucleosides in tRNAs |
Structural Analysis of Alpha-Anomers and Their Complexes (e.g., Alpha-NAD+-Protein Interactions)
The distinct stereochemistry of α-NAD+ influences its interaction with enzymes. While most NAD-dependent enzymes are specific for the β-anomer, some can bind and utilize α-NAD+. A well-studied example is horse liver alcohol dehydrogenase (ADH), which catalyzes the oxidation of alcohols to aldehydes. nih.govkhanacademy.orgyoutube.com
Crystallographic studies of alcohol dehydrogenase in complex with NAD reveal that the enzyme undergoes a significant conformational change upon coenzyme binding. nih.gov This induced fit creates a dehydrated active site and forms part of the substrate-binding cleft. nih.gov While the canonical binding involves β-NAD+, studies with substrate analogues and inhibitors have shown that the enzyme is flexible and can accommodate different ligands. nih.gov
Structural analyses of enzyme-ligand complexes provide insights into the specific interactions. For instance, in the abortive complex of horse liver ADH with NADH and an alcohol, the nicotinamide ring of the coenzyme is puckered in a specific conformation. nih.gov The binding of NAD+ or its α-anomer involves a network of interactions, including hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the enzyme's active site. nih.govnih.gov The Rossmann fold, a common structural motif in nucleotide-binding proteins, is often involved in binding the ADP portion of the NAD molecule. wikipedia.org However, not all NAD-binding enzymes possess this fold. wikipedia.org The ability of certain enzymes to bind α-NAD+ highlights a degree of plasticity in their active sites, allowing for the recognition of this rare anomer.
| Summary of α-NAD+-Protein Interactions (Hypothetical based on general principles of NAD-protein binding) |
| Binding Pocket |
| Key Interactions |
| Conformational Changes |
| Protein Domains |
Biological Occurrence and Distribution of Alpha Diphosphopyridine Nucleotide
Identification in Specific Microbial Systems (e.g., Azotobacter vinelandii, Saccharomyces cerevisiae)
The investigation into the natural presence of α-Diphosphopyridine nucleotide has involved various microbial organisms, which are often used as model systems for biochemical pathways.
In the soil bacterium Azotobacter vinelandii , studies have been conducted to determine the presence of the α-anomer of NAD+. Research by Jacobson et al. in 1973 provided evidence against the natural occurrence of α-nicotinamide adenine (B156593) dinucleotide in this organism under their experimental conditions. nih.gov Their work involved meticulous analysis using ion-exchange chromatography and enzymatic assays to distinguish between the anomers. nih.gov While general nucleotide metabolism, including the roles of NAD(P)H, is crucial for processes like nitrogen fixation in A. vinelandii, the specific presence of a natural, functional pool of α-DPN was not substantiated. science.govnih.gov However, other related research has noted the natural occurrence and enzymatic synthesis of the phosphorylated form, α-nicotinamide adenine dinucleotide phosphate (B84403) (α-NADP+), in Azotobacter. nih.gov
The yeast Saccharomyces cerevisiae has been a significant organism in the study of nucleotide metabolism, including the pathways for NAD+ synthesis and salvage. nih.govmdpi.com While the vast majority of the NAD+ pool in yeast is the β-anomer, the α-form has been identified and used in transport studies. Research on the mitochondrial NAD+ carrier protein (Ndt1p) in S. cerevisiae demonstrated that the transporter could import NAD+ into mitochondria. nadbydrj.au In these functional characterization studies, α-NAD+ was tested as a potential substrate, where it was found to be a very poor counter-substrate for the transport protein compared to other nucleotides, indicating its recognition, albeit limited, by cellular machinery. nadbydrj.au
Detection in Eukaryotic Tissues and Cellular Compartments (e.g., Leukocytes, Neoplastic Tissues)
Investigations into eukaryotic systems have revealed varying levels of total DPN/NAD+ and have explored the altered nucleotide metabolism in pathological states, such as cancer.
The specific natural occurrence of alpha-Diphosphopyridine nucleotide in leukocytes (white blood cells) is not well-documented in available scientific literature. Research on these immune cells typically focuses on the functions of the total NAD+ pool in inflammatory responses and cellular signaling, without specific quantification or identification of the α-anomer.
In contrast, neoplastic tissues have been a major focus of studies on nucleotide metabolism due to the high proliferative rate of cancer cells, which demands a large supply of nucleotides for DNA and RNA synthesis. nih.gov Altered NAD+ metabolism is considered a hallmark of many cancers, fueling cell growth and influencing resistance to therapy. nih.govnih.gov Early studies assayed the levels of oxidized and reduced diphosphopyridine nucleotide in various normal and neoplastic tissues. nih.gov These studies provided foundational data on the concentration of the total DPN pool but did not differentiate between the α and β anomers. While the presence of α-DPN is not explicitly quantified in these tissues, the initial discovery of the α-anomer was made in preparations of DPN, highlighting the possibility of its existence as a minor component within the total NAD+ pool of eukaryotic cells.
Research Findings on Alpha-Diphosphopyridine Nucleotide Occurrence
| Organism/Tissue | Key Finding | Reference(s) |
|---|---|---|
| Azotobacter vinelandii | Evidence suggests α-DPN does not naturally occur in significant amounts in this bacterium. | nih.gov |
| Saccharomyces cerevisiae | Used as a substrate in transport studies; identified as a very poor counter-substrate for the mitochondrial NAD+ carrier protein (Ndt1p). | nadbydrj.au |
| Leukocytes | The natural occurrence of the α-anomer is not specifically documented; research focuses on the total NAD+ pool. | N/A |
| Neoplastic Tissues | Total DPN/NAD+ levels are frequently measured and often elevated, but the specific contribution of the α-anomer to this pool is not quantified. | nih.govnih.govnih.gov |
Interplay with Metabolic Pathways and Coenzyme Function
Contextual Integration within General Pyridine (B92270) Nucleotide Metabolism
Pyridine nucleotide metabolism is central to life, revolving around the synthesis and utilization of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in a vast array of metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, where it acts as an electron carrier. nih.govresearchgate.netnih.govmdpi.comwikipedia.org Cells maintain a carefully regulated balance between the oxidized (NAD+) and reduced (NADH) forms, a ratio that is a key indicator of the cell's redox state and metabolic health. wikipedia.org
NAD+ is synthesized through two primary routes: the de novo pathway, which starts from the amino acid tryptophan, and the salvage pathways, which recycle pre-existing components like nicotinamide. nih.govnih.gov The salvage pathway is the major source of NAD+ synthesis in most mammalian tissues. nih.gov The metabolism of NAD+ is not limited to its role in redox reactions; it is also consumed by several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and NAD+ glycohydrolases like CD38. researchgate.netmdpi.com These enzymes are involved in critical cellular processes such as DNA repair, gene regulation, and calcium signaling. nih.govmdpi.com
Within this well-established metabolic framework, alpha-Diphosphopyridine nucleotide (α-NAD+) exists as a stereoisomer of the more common beta-Diphosphopyridine nucleotide (β-NAD+). The difference lies in the configuration of the glycosidic bond between the nicotinamide and ribose moieties. wikipedia.org While β-NAD+ is the universally recognized active coenzyme, α-NAD+ is thought to be formed in vivo, potentially as a byproduct of redox reactions involving its beta counterpart. mdpi.com
A key distinction in their metabolic fate lies in their interaction with NAD+ consuming enzymes. For instance, the NAD+ glycohydrolase CD38 is specific for β-NAD+ and does not hydrolyze α-NAD+ or NADH. nih.gov This enzymatic specificity suggests that α-NAD+ is not catabolized through the same pathways as β-NAD+, potentially leading to its accumulation or a distinct metabolic role that is yet to be fully understood. ADP-ribosyltransferases also exhibit stereospecificity, utilizing β-NAD+ to form an α-anomeric product. The subsequent hydrolysis of this product by enzymes like ARH1 and ARH3 points to a complex cycle where anomeric forms may be interconverted or have specific functions. mdpi.com
Alpha-Diphosphopyridine Nucleotide as a Coenzyme for Specific Dehydrogenases and Oxidoreductases
The primary function of β-NAD+ is to act as a coenzyme for a multitude of dehydrogenases and oxidoreductases, facilitating the transfer of electrons in metabolic reactions. wikipedia.org These enzymes exhibit a high degree of specificity for the β-anomer of NAD+. This specificity is a fundamental aspect of enzyme kinetics and regulation.
Research indicates that α-Diphosphopyridine nucleotide is generally a poor substrate for most dehydrogenases. The structural difference in the anomeric configuration prevents the proper binding of α-NAD+ to the active site of these enzymes, rendering it largely inactive as a coenzyme in the vast majority of metabolic pathways.
However, the interaction of α-NAD+ and its reduced form, α-NADH, with these enzymes is not entirely without consequence. There is evidence to suggest that these alpha anomers can act as inhibitors of certain dehydrogenases. For example, the reduced form, NADH, is a known inhibitor of NAD-dependent isocitrate dehydrogenase (IDH), competing with NAD+ for binding to the active site. nih.govnih.gov While these studies primarily focus on β-NADH, the structural similarity raises the possibility that α-NADH could exert a similar, or perhaps distinct, inhibitory effect on specific enzymes. This potential inhibitory role could represent a form of metabolic regulation, where the accumulation of the alpha anomer might modulate the flux through certain metabolic pathways.
The table below summarizes the anomeric specificity of some key enzymes involved in pyridine nucleotide metabolism.
| Enzyme Family | Specific Anomer | Role of Anomer | Reference |
| Dehydrogenases | β-NAD+/β-NADH | Active Coenzyme | wikipedia.org |
| NAD+ Glycohydrolase (CD38) | β-NAD+ | Substrate | nih.gov |
| ADP-ribosyltransferases | β-NAD+ | Substrate | mdpi.com |
| ADP-ribose Hydrolases (ARH1, ARH3) | α-anomeric ADP-ribose | Substrate | mdpi.com |
Investigation of Metabolic Fluxes in Systems Involving Alpha-Nucleotides
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. It often employs isotope labeling to trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. MFA has been instrumental in understanding the regulation and dysregulation of various metabolic networks.
The observation that α-NAD+ may be metabolically more stable than β-NAD+, due to its resistance to hydrolysis by enzymes like CD38, suggests that its turnover rate and metabolic flux could be significantly different from that of the beta anomer. nih.gov Future research employing advanced analytical techniques capable of resolving these anomers will be crucial to unraveling the dynamics of α-NAD+ metabolism. Understanding the metabolic flux of α-NAD+ could reveal whether it represents a metabolic dead-end, a storage form, or a signaling molecule with a currently unappreciated regulatory role.
Enzymatic Interactions and Molecular Mechanisms
Specificity and Kinetics of Alpha-Diphosphopyridine Nucleotide with NAD-Dependent Enzymes
While β-NAD+ is the canonical coenzyme for a vast array of NAD-dependent dehydrogenases, α-DPN exhibits a distinct and often more limited specificity. Many dehydrogenases that readily utilize β-NAD+ show little to no activity with the α-anomer. However, certain enzymes, such as NADH peroxidase from Streptococcus faecalis, can interact with analogs of NAD+. nih.gov This enzyme catalyzes the reduction of hydrogen peroxide and follows a ping-pong kinetic mechanism. nih.gov
The kinetic parameters of enzymes that do interact with α-DPN often differ significantly from those observed with β-NAD+. These differences in binding affinity (Km) and maximal velocity (Vmax) reflect the stereochemical constraints imposed by the α-glycosidic bond on the enzyme's active site. For many enzymes, the affinity for α-DPN is considerably lower, resulting in a higher Km value.
Table 1: Comparative Kinetics of NAD-Dependent Enzymes with α-DPN and β-NAD+ A representative table illustrating typical (but not actual) differential kinetic data. Actual values are highly enzyme-specific.
| Enzyme | Coenzyme | Km (µM) | Vmax (relative %) |
| Yeast Alcohol Dehydrogenase | β-NAD+ | 250 | 100 |
| α-DPN | >5000 | <1 | |
| Horse Liver Alcohol Dehydrogenase | β-NAD+ | 100 | 100 |
| α-DPN | 1500 | 5 | |
| Lactate Dehydrogenase (bovine heart) | β-NAD+ | 120 | 100 |
| α-DPN | Inactive | 0 |
This table is for illustrative purposes and does not represent actual experimental data. For interactive data, see the chart below.
Interaction with NAD-Transporting Proteins (e.g., Mitochondrial NAD+ Transporter)
The transport of NAD+ across cellular membranes, particularly the inner mitochondrial membrane, is a critical process for maintaining distinct subcellular pools of this vital coenzyme. In mammals, the protein SLC25A51 has been identified as a key mitochondrial NAD+ transporter. nih.govprinceton.edu This transporter facilitates the uptake of intact NAD+ into the mitochondrial matrix, a process essential for cellular respiration and energy metabolism. nih.govprinceton.edu
The specificity of SLC25A51 and its homologs for different NAD+ anomers is an area of ongoing research. The transporter's binding pocket and transport mechanism are finely tuned to recognize the structure of NAD+. nih.govbiorxiv.org It is plausible that the altered stereochemistry of α-DPN affects its recognition and transport by SLC25A51, potentially leading to its exclusion from the mitochondrial matrix. This differential transport would further segregate the metabolic roles of the two anomers within the cell. The transporter favors the oxidized form, NAD+, due to electrostatic interactions within its pore. nih.gov
Differential Enzymatic Stability and Resistance of Alpha-Nucleosides Compared to Beta-Anomers
A key feature of α-nucleosides and their derivatives, including α-DPN, is their increased resistance to enzymatic degradation compared to their β-counterparts. nih.gov Many enzymes that metabolize β-NAD+, such as NAD+ glycohydrolases (e.g., CD38), exhibit significantly lower or no activity towards the α-anomer. This enzymatic stability is a direct consequence of the α-glycosidic linkage, which is not the preferred substrate for these enzymes.
For instance, Pseudomonas cepacia lipase (B570770) shows different regioselectivity for α- and β-anomers of deoxynucleosides, highlighting the ability of enzymes to distinguish between these stereoisomers. nih.gov In the context of sugars like glucose, the β-anomer is often more stable because its bulkier groups can all occupy equatorial positions in the chair conformation. youtube.comlibretexts.org However, quantum chemical calculations suggest that for some nucleosides, the α-anomer can be of comparable or even greater stability than the β-anomer, especially in an aqueous environment. nih.gov This inherent stability, coupled with enzymatic resistance, suggests that if α-DPN is formed in vivo, it could have a longer half-life than β-NAD+.
Roles in Poly(ADP-ribosyl)ation Reversal and Interaction with ADP-ribose Glycohydrolases (e.g., ARH3)
Poly(ADP-ribosyl)ation (PARP) is a post-translational modification where chains of ADP-ribose are attached to target proteins. The reversal of this process is catalyzed by poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolases (ARHs). ARH3 is a key enzyme that removes serine-linked mono-ADP-ribosylation, a modification initiated by PARP1/HPF1. nih.gov
ARH3 can also hydrolyze α-NAD+. mdpi.com The enzyme is capable of cleaving ADP-ribose from various substrates, including those with oxygen- or nitrogen-linked functional groups. mdpi.com The ability of ARH3 to act on α-NAD+ suggests a potential role for this enzyme in regulating the levels of the α-anomer if it is generated endogenously. Furthermore, ARH3 has been shown to reverse tyrosine-linked ADP-ribosylation. nih.gov The interaction of α-DPN with ARH3 and other glycohydrolases is significant, as it points to a potential mechanism for the turnover of this otherwise stable molecule.
Involvement in Cellular Signaling Cascades (e.g., Precursor for Cyclic ADP-Ribose, Modulation of Sirtuin and PARP Activities)
The β-anomer of NAD+ is a crucial substrate for several families of signaling enzymes, including sirtuins and PARPs. nih.gov These enzymes play pivotal roles in DNA repair, gene expression, and metabolic regulation. harvard.eduaging-us.comnih.govtermedia.pl The activation of PARPs can lead to a significant depletion of cellular NAD+ pools, which in turn affects the activity of sirtuins. nih.gov
Given its structural similarity to β-NAD+, α-DPN could potentially act as a modulator of these signaling pathways. It might function as a competitive inhibitor of sirtuins or PARPs, although its efficacy in this role would depend on the specific enzyme's active site architecture.
Furthermore, β-NAD+ is the precursor for the synthesis of cyclic ADP-ribose (cADPR), a potent calcium-mobilizing second messenger, a reaction catalyzed by enzymes like CD38. wikipedia.orgnih.govnih.gov It is conceivable that α-DPN could interact with cADPR-synthesizing enzymes, either as a substrate to form an α-anomer of cADPR or as an inhibitor of the normal synthesis of cADPR from β-NAD+. Any such interaction would have significant implications for calcium signaling. capes.gov.br
Cellular and Physiological Implications of Alpha Diphosphopyridine Nucleotide
Potential Roles in DNA Repair Mechanisms
Alpha-Diphosphopyridine nucleotide is indispensable for the proper functioning of cellular DNA repair machinery, primarily through its role as a substrate for two key classes of enzymes: poly(ADP-ribose) polymerases (PARPs) and sirtuins. cellr4.orgnih.gov
Upon sensing DNA damage, particularly single-strand breaks, PARP1 is rapidly activated. nih.govmdpi.com This activation triggers the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other target proteins at the site of damage. This process, known as PARylation, consumes significant amounts of NAD+. nih.govresearchgate.net The PAR chains act as a scaffold to recruit various DNA repair factors, facilitating the assembly of repair complexes. researchgate.net While initially recognized for its role in base excision repair (BER), PARP1 is now known to be involved in multiple DNA repair pathways. nih.gov However, extensive DNA damage can lead to hyperactivation of PARP1, causing substantial depletion of cellular NAD+ pools and, consequently, ATP, which can trigger cell death. nih.gov
Sirtuins, a family of NAD+-dependent deacetylases, also play a crucial role in the DNA damage response (DDR). cellr4.orgnih.gov They facilitate DNA damage repair by deacetylating various proteins involved in the repair process, including histones and DNA repair factors themselves. nih.gov For instance, SIRT1, one of the most studied sirtuins, is known to deacetylate several DNA repair proteins, thereby modulating their activity and contributing to genomic stability. ahajournals.org The activity of sirtuins is directly linked to the availability of NAD+, meaning that fluctuations in cellular NAD+ levels can directly impact their ability to participate in DNA repair. nih.gov
The two primary pathways for repairing single-strand DNA damage are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
Base Excision Repair (BER): This pathway corrects damage to single bases caused by oxidation, alkylation, and deamination. youtube.com The process is initiated by DNA glycosylases that recognize and remove the damaged base. youtube.com PARP1 plays a significant role in BER, particularly in stabilizing DNA strand breaks and recruiting other repair proteins. nih.gov
Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting DNA lesions, such as those caused by UV radiation. wikipedia.org This pathway involves the recognition of the lesion, excision of a short stretch of the damaged DNA strand, and synthesis of a new strand using the intact strand as a template. nih.gov While the direct role of NAD+ in NER is less pronounced than in BER, the general requirement of cellular energy (ATP), which is linked to NAD+ metabolism, and the involvement of sirtuins in chromatin remodeling suggest an indirect influence. nih.gov Some studies also indicate a cooperative action between NER and BER proteins in repairing oxidative DNA damage. nih.gov
Table 1: Key NAD+-Consuming Enzymes in DNA Repair
| Enzyme Family | Primary Function in DNA Repair | NAD+ Role |
| Poly(ADP-ribose) Polymerases (PARPs) | Senses DNA breaks; recruits repair factors through PARylation. nih.govresearchgate.net | Substrate for PAR synthesis. nih.gov |
| Sirtuins (e.g., SIRT1, SIRT6) | Deacetylates histones and DNA repair proteins to modulate their activity and chromatin structure. nih.govahajournals.org | Essential cofactor for deacetylase activity. nih.gov |
Influence on Gene Expression and Transcriptional Regulation
Alpha-Diphosphopyridine nucleotide exerts significant control over gene expression through its influence on chromatin structure and the activity of various transcription factors. This regulation is primarily mediated by the NAD+-dependent sirtuins. nih.gov
Sirtuins are histone deacetylases that remove acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression or gene silencing. ahajournals.org By modulating chromatin accessibility, sirtuins can control the expression of large sets of genes. The dependence of sirtuin activity on NAD+ levels provides a direct link between the metabolic state of the cell and the regulation of gene expression. nih.gov For instance, changes in cellular NAD+ levels can alter sirtuin activity, leading to global changes in histone acetylation and, consequently, gene expression patterns. nih.gov
Beyond histone modification, sirtuins also regulate the activity of numerous non-histone proteins, including a variety of transcription factors. ahajournals.org By deacetylating these factors, sirtuins can either activate or repress their transcriptional activity. A notable example is the regulation of the transcription factor NF-κB by SIRT1. SIRT1 can deacetylate the p65 subunit of NF-κB, which generally leads to the inhibition of its transcriptional activity and a subsequent reduction in the expression of inflammatory genes. cellr4.org
Furthermore, the circadian rhythm, which governs the 24-hour oscillation of thousands of genes, is intricately linked to NAD+ metabolism. The core clock protein CLOCK possesses histone acetyltransferase activity, and its function is counteracted by the NAD+-dependent deacetylase SIRT1. The rhythmic synthesis of NAD+ contributes to the cyclical activity of SIRT1, which in turn regulates the acetylation of histones and clock components, thus fine-tuning circadian gene expression. nih.govwikipedia.org
Table 2: Influence of alpha-Diphosphopyridine Nucleotide on Gene Expression
| Regulatory Mechanism | Key NAD+-Dependent Player(s) | Effect on Gene Expression |
| Chromatin Remodeling | Sirtuins | Deacetylation of histones leads to chromatin condensation and gene silencing. ahajournals.orgnih.gov |
| Transcription Factor Regulation | Sirtuins | Deacetylation of transcription factors (e.g., NF-κB, FOXO) modulates their activity. cellr4.orgahajournals.org |
| Circadian Rhythm | SIRT1 | Rhythmic deacetylation of clock components and histones fine-tunes circadian gene expression. nih.govwikipedia.org |
Impact on Cellular Stress Responses and Apoptosis Pathways
Alpha-Diphosphopyridine nucleotide is a critical determinant of cell fate in response to various stressors. Its levels can influence whether a cell successfully adapts to stress, enters a state of senescence, or undergoes programmed cell death (apoptosis).
Under conditions of cellular stress, such as oxidative stress or DNA damage, the demand for NAD+ can increase significantly due to the activation of enzymes like PARPs and sirtuins. cellr4.org As mentioned earlier, severe DNA damage can lead to the hyperactivation of PARP1, resulting in a drastic depletion of NAD+ and consequently ATP, which can precipitate a form of cell death known as parthanatos or trigger apoptosis. mdpi.comnih.gov
Sirtuins, particularly SIRT1, play a protective role in cellular stress responses. By deacetylating target proteins, SIRT1 can enhance the cell's ability to cope with stress. cellr4.org For instance, SIRT1 can activate antioxidant defenses and promote cell survival pathways. However, the activity of SIRT1 is dependent on the availability of NAD+. Therefore, a decline in NAD+ levels during chronic stress or aging can impair SIRT1's protective functions, rendering cells more susceptible to apoptosis. nih.gov
The influence of NAD+ also extends to the mitochondria, which play a central role in apoptosis. A decline in mitochondrial NAD+ can impair mitochondrial function, leading to increased production of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c. nih.gov Furthermore, there is evidence linking NAD+ metabolism to the regulation of key apoptotic proteins, such as caspases, although the precise mechanisms are still under investigation.
Participation in Maintaining Cellular Redox Homeostasis
NAD+ acts as an electron acceptor in numerous catabolic reactions, including glycolysis and the citric acid cycle, where it is reduced to NADH. nih.gov Conversely, NADH serves as an electron donor, primarily to the electron transport chain in mitochondria, where it is re-oxidized to NAD+ in the process of generating ATP through oxidative phosphorylation. nih.gov
A high NAD+/NADH ratio generally signifies an oxidative state, which is favorable for processes that require the breakdown of molecules to produce energy. promegaconnections.com Conversely, a low NAD+/NADH ratio indicates a more reductive environment. promegaconnections.com The maintenance of an appropriate NAD+/NADH ratio is crucial for the proper functioning of hundreds of enzymatic reactions that are sensitive to the cellular redox state. researchgate.net
Dysregulation of the NAD+/NADH ratio can have profound consequences. For example, an accumulation of NADH can lead to reductive stress and inhibit key metabolic pathways. promegaconnections.com The production of reactive oxygen species (ROS), a byproduct of mitochondrial respiration, is also influenced by the NADH/NAD+ ratio. An elevated NADH/NAD+ ratio can increase ROS generation from complex I of the electron transport chain. researchgate.netnih.gov The cell possesses antioxidant defense systems, some of which are dependent on NADPH (the phosphorylated form of NADH), to counteract the damaging effects of ROS. The regeneration of NADPH is linked to NAD+ metabolism. mdpi.com
Table 3: The NAD+/NADH Ratio and its Cellular Implications
| NAD+/NADH Ratio | Cellular State | Associated Processes |
| High | Oxidative | Glycolysis, Citric Acid Cycle, Oxidative Phosphorylation promegaconnections.comnih.gov |
| Low | Reductive | Can lead to reductive stress, altered metabolic environment. promegaconnections.com |
Emerging Roles in Immune Response and Inflammatory Processes
Recent research has uncovered significant roles for alpha-Diphosphopyridine nucleotide in regulating the immune system and inflammatory processes. NAD+ metabolism is intrinsically linked to the function of various immune cells, including macrophages and T cells. nih.govdovepress.com
In macrophages, the cellular NAD+ levels can influence their activation and effector functions. For instance, NAD+ has been shown to regulate the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govportlandpress.com The synthesis of TNF-α appears to be dependent on intracellular NAD+ levels and the activity of the NAD+-dependent deacetylase SIRT6. nih.gov Conversely, inflammatory stimuli and cytokines like TNF-α can, in turn, regulate the expression of enzymes involved in NAD+ homeostasis, suggesting a complex feedback loop. portlandpress.com
The function of T lymphocytes is also heavily reliant on NAD+ metabolism. T cell activation, proliferation, and anti-tumor responses are associated with changes in NAD+ levels. frontiersin.orgbiorxiv.org Depletion of NAD+ can impair T cell function, while supplementation with NAD+ has been shown to enhance their tumor-killing capacity in preclinical models. biorxiv.org Extracellular NAD+ can also modulate the survival and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov
Furthermore, extracellular nucleotides, including NAD+, released from damaged or inflamed cells can act as signaling molecules in the inflammatory microenvironment. nih.gov These molecules can interact with purinergic receptors on immune cells, modulating their responses and contributing to the propagation or resolution of inflammation. The breakdown of extracellular NAD+ can also produce other signaling molecules, further adding to the complexity of its role in immunity. frontiersin.org
Advanced Methodologies for the Study of Alpha Diphosphopyridine Nucleotide
Synthetic Approaches for Alpha-Nucleosides and Their Derivatives
The synthesis of α-nucleosides, the building blocks of α-DPN, has been a significant area of research, with several methods developed to control the stereochemistry of the glycosidic bond. nih.gov These methods are crucial for producing α-nucleosides for further study and potential applications. rsc.orgnih.gov
Mercuri Procedure: Historically, the mercuri procedure was a prominent method for nucleoside synthesis. nih.gov This approach involves the condensation of a halogenated sugar with a mercury salt of a nucleobase. nih.gov For instance, the synthesis of α-adenosine was first achieved using a mercuri procedure, which yielded both α and β anomers. nih.gov While effective, a significant drawback of this method is the potential for mercury ion contamination, which can interfere with the biological functions of the synthesized nucleosides. nih.gov
Fusion Reaction: The fusion reaction offers an alternative, metal-free approach to nucleoside synthesis. This method typically involves heating a protected sugar and a nucleobase, often in the presence of an acid catalyst. The high temperatures drive the condensation reaction to form the glycosidic bond. While this method can produce both α and β anomers, the yields and stereoselectivity can be variable. nih.govwikipedia.org
Vorbrüggen Glycosylation: The Vorbrüggen glycosylation is a widely used and versatile method for the synthesis of nucleosides. nih.gov It involves the reaction of a silylated nucleobase with a protected sugar, typically an acetate, in the presence of a Lewis acid catalyst. wikipedia.orgrsc.org A key advantage of this method is its generally high stereoselectivity for the β-anomer, driven by neighboring group participation from the 2'-acyloxy group of the sugar. wikipedia.org However, when the sugar lacks a participating group at the 2'-position, a mixture of α and β anomers can be formed. By carefully selecting the sugar, protecting groups, and reaction conditions, the Vorbrüggen glycosylation can be adapted to favor the formation of the desired α-anomer. researchgate.net
| Synthetic Method | Description | Key Features | Reference |
| Mercuri Procedure | Condensation of a halogenated sugar with a mercury salt of a nucleobase. | One of the earliest methods; can produce α-anomers but has toxicity concerns. | nih.gov |
| Fusion Reaction | Direct condensation of a protected sugar and a nucleobase at high temperatures. | Metal-free; can result in a mixture of anomers. | nih.govwikipedia.org |
| Vorbrüggen Glycosylation | Reaction of a silylated nucleobase with a protected sugar in the presence of a Lewis acid. | Highly versatile; stereoselectivity can be influenced by the sugar's protecting groups. | nih.gov |
Spectroscopic and Structural Elucidation Techniques
The definitive characterization of α-Diphosphopyridine nucleotide and its constituent α-nucleosides relies on powerful spectroscopic and structural elucidation techniques. These methods provide detailed information about the molecule's three-dimensional structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for distinguishing between α and β anomers of nucleosides. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net Key diagnostic signals for determining the anomeric configuration include the chemical shift and coupling constants of the anomeric proton (H-1'). researchgate.net For instance, in some purine (B94841) nucleosides, the H-1' resonance of the α-anomer is found at a different chemical shift compared to the β-anomer. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing conclusive evidence for the stereochemistry at the anomeric center. researchgate.net
X-ray Crystallography: X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. researchgate.net This technique has been used to characterize both α and β anomers of nucleosides, confirming their absolute stereochemistry. researchgate.net For example, the crystal structure of α-deoxyadenosine revealed two conformers in the asymmetric unit, both exhibiting a syn conformation of the nucleobase relative to the sugar, which is contrary to the more common anti conformation. researchgate.net This detailed structural information is invaluable for understanding the unique properties of α-nucleosides. researchgate.net
| Technique | Information Provided | Application in α-Anomer Studies | Reference |
| NMR Spectroscopy | Detailed information on chemical environment, connectivity, and spatial proximity of atoms. | Distinguishing between α and β anomers through chemical shifts, coupling constants, and NOE data. | researchgate.net |
| X-ray Crystallography | Precise three-dimensional atomic coordinates in a crystal. | Unambiguous determination of the absolute stereochemistry and conformational preferences of α-nucleosides. | researchgate.netresearchgate.net |
Isotopic Labeling and Metabolic Flux Analysis in Alpha-Anomer Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org In the context of α-anomer research, it can be employed to investigate the metabolic pathways involving α-Diphosphopyridine nucleotide.
By introducing stable isotopes such as ¹³C, ¹⁵N, or ²H into precursor molecules, researchers can follow their incorporation into α-DPN and its metabolites. wikipedia.orgcernobioscience.com This allows for the elucidation of biosynthetic and degradation pathways.
Metabolic Flux Analysis (MFA) is a computational method that utilizes isotopic labeling data to quantify the rates of metabolic reactions. creative-proteomics.comnih.gov By measuring the distribution of isotopes in various metabolites over time, MFA can provide a detailed picture of the metabolic network. creative-proteomics.com This approach can be applied to study the flux through pathways involving α-DPN, providing insights into its physiological role and interactions with other metabolic processes. creative-proteomics.comcreative-proteomics.com
| Methodology | Principle | Relevance to α-Anomer Research | Reference |
| Isotopic Labeling | Atoms in a molecule are replaced with their isotopes (e.g., ¹³C, ¹⁵N). | Tracing the metabolic fate of α-DPN and its precursors. | wikipedia.orgcernobioscience.com |
| Metabolic Flux Analysis (MFA) | Quantifies the rates of metabolic reactions using isotopic labeling data. | Determining the in vivo production and consumption rates of α-DPN. | creative-proteomics.comnih.gov |
Chromatographic and Advanced Separation Methodologies for Isomer Isolation
The separation of α and β anomers of diphosphopyridine nucleotide and their corresponding nucleosides is a significant challenge due to their similar physical and chemical properties. researchgate.net Advanced chromatographic techniques are essential for obtaining pure samples of the α-anomer for further study.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of nucleotide isomers. By carefully selecting the stationary phase (e.g., reversed-phase, ion-exchange) and optimizing the mobile phase composition, it is possible to achieve baseline separation of α and β anomers.
Capillary electrophoresis (CE) is another powerful technique for separating isomers. nih.gov By employing additives such as cyclodextrins or borate (B1201080) in the running buffer, the electrophoretic mobility of the isomers can be differentially altered, leading to their separation. nih.gov For instance, β-cyclodextrin has been shown to form inclusion complexes with nucleotide isomers, enabling their resolution. nih.gov
More advanced techniques like liquid-liquid chromatography, including countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), offer preparative-scale separation capabilities for complex isomeric mixtures. rotachrom.com
| Separation Technique | Principle of Separation | Application to Isomer Isolation | Reference |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase. | Widely used for analytical and preparative separation of α and β anomers. | nih.gov |
| Capillary Electrophoresis (CE) | Differential migration in an electric field. | Separation based on charge-to-size ratio, enhanced by complexing agents. | nih.gov |
| Liquid-Liquid Chromatography (CCC/CPC) | Partitioning between two immiscible liquid phases. | Suitable for large-scale purification of isomers. | rotachrom.com |
Computational Chemistry Approaches in Anomeric Selection and Reactivity Studies
Computational chemistry provides valuable insights into the factors governing anomeric selection and the reactivity of α-nucleotides. nih.gov Theoretical methods can be used to model reaction mechanisms and predict the stability of different anomers.
Quantum mechanical calculations can be employed to investigate the transition states of glycosylation reactions, helping to understand the origins of stereoselectivity. acs.org These calculations can elucidate the role of factors such as the nature of the reactants, catalysts, and solvents in determining the α/β ratio of the product.
| Computational Approach | Focus | Contribution to α-Anomer Research | Reference |
| Quantum Mechanics | Electronic structure and reaction energetics. | Elucidating the mechanisms of glycosylation reactions and predicting anomeric selectivity. | acs.org |
| Molecular Mechanics/Dynamics | Conformational analysis and intermolecular interactions. | Predicting the three-dimensional structure and dynamic behavior of α-DPN. | nih.gov |
Research Applications and Therapeutic Exploration
Utility as Biochemical Probes for Elucidating Enzyme Specificity and Reaction Mechanisms
Alpha-Diphosphopyridine nucleotide (α-NAD+), an isomer of the more common β-NAD+, serves as a valuable tool in biochemical research for probing the specificity and mechanisms of NAD+-dependent enzymes. While β-NAD+ is the ubiquitous cofactor for a vast array of dehydrogenases and other enzymes, the structural difference in the anomeric linkage of the nicotinamide (B372718) riboside to the pyrophosphate backbone in α-NAD+ often results in altered binding and catalytic activity. This differential interaction provides a powerful means to investigate the active sites of enzymes.
Synthetic NAD+ analogs, including α-NAD+, are instrumental in detecting, monitoring, and structurally investigating NAD+-related enzymes and biological processes. nih.gov For instance, the use of NAD+ analogs with modifications at various sites has been crucial in studying protein ADP-ribosylation, a key post-translational modification. nih.gov By observing how an enzyme's activity is affected by the substitution of β-NAD+ with α-NAD+, researchers can infer critical aspects of the enzyme's active site architecture and its tolerance for structural variations in the cofactor.
Furthermore, studies on the reaction of diphosphopyridine nucleotide and related pyridinium (B92312) salts with alkali have contributed to understanding the chemical properties and stability of these molecules, which is fundamental to their use as biochemical probes. nih.gov The development of NAD+ precursor probes has also enabled the profiling of intracellular ADP-ribosylation, offering insights into the roles of enzymes like PARPs in cellular processes such as DNA damage repair and cell signaling. imperial.ac.uk
Investigation of Potential Biological Activities (e.g., Anti-bacterial, Anti-tumor Effects)
The central role of NAD+ in cellular metabolism and signaling has prompted investigations into the potential biological activities of its analogs, including α-NAD+, in various pathological contexts.
Anti-bacterial Activity:
NAD+-dependent DNA ligases (LigA) are essential for DNA replication and repair in many bacterial species, making them a target for novel antibacterial agents. nih.gov The development of adenine-based inhibitors of LigA has shown that antimicrobial activity is a function of both biochemical potency and the ability of the compound to permeate the bacterial cell. nih.gov While research has focused on various inhibitors, the principle of targeting NAD+-dependent pathways remains a key strategy in the search for new antimicrobials. nih.gov Some studies have explored the antimicrobial properties of peptides and plant flavonoids, which can disrupt bacterial membranes or inhibit essential enzymes, indirectly highlighting the importance of metabolic integrity for bacterial survival. nih.govmdpi.com
Anti-tumor Effects:
The reliance of many cancer cells on altered metabolic pathways, including those involving NAD+, has made NAD+ metabolism a target for cancer therapy. nih.govnih.gov Several strategies are being explored to exploit this dependency:
Inhibition of NAD+ Synthesis: Agents that inhibit key enzymes in the NAD+ salvage pathway, such as NAMPT, have demonstrated anti-tumor activity in preclinical models. nih.gov For example, the NAMPT inhibitor CHS-828 has shown potent antitumor activity in breast and lung cancer cell lines. nih.gov
Dual-Target Inhibition: Compounds like KPT-9274, which inhibit both NAMPT and the kinase PAK4, have shown efficacy in reducing cancer cell viability and invasion. nih.gov
Exploiting NAD+ Analogs: The compound Vacor is converted into a toxic NAD+ analog, VAD, which depletes NAD+ and induces necrosis in cancer cells expressing the enzyme NMNAT2. nih.gov
Enhancing Immunotherapy: Boosting NAD+ levels in T-cells through supplementation with precursors like nicotinamide (NAM) has been shown to enhance the anti-tumor efficacy of CAR-T cell therapy in mice. nad.com
These findings underscore the potential of modulating NAD+ levels and utilizing its analogs as a therapeutic strategy in oncology.
Preclinical Research Models and Analog Studies
The investigation of α-Diphosphopyridine nucleotide and its broader family of NAD+ analogs heavily relies on preclinical research models to understand their physiological effects and therapeutic potential. These models, ranging from cell cultures to animal studies, are crucial for evaluating the efficacy and mechanisms of action of NAD+-based interventions.
Animal Models:
Aging and Longevity: Studies in organisms like yeast, worms, and mice have demonstrated that boosting NAD+ levels can extend lifespan and improve healthspan. goldmanlaboratories.comnih.gov For instance, the administration of NAD+ precursors to aged mice has been shown to increase lifespan and improve muscle strength and motor function. nih.gov
Metabolic Diseases: Mouse models of high-fat diet-induced obesity have been instrumental in showing that exercise can improve glucose tolerance and increase muscle NAD+ levels. nih.gov
Neurodegenerative Diseases: Preclinical models are essential for studying the role of NAD+ in neuroprotection. For example, mouse models of Parkinson's disease are being used to elucidate the mechanisms by which NAD+ precursors might mitigate pathology. nih.gov
Cancer: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to test the anti-tumor effects of NAD+-lowering agents and other cancer therapies. nih.gov Patient-derived xenograft (PDX) models, which use tumors taken directly from patients, are increasingly being used to better mimic the heterogeneity of human cancers. nih.gov
Analog Studies:
The development and study of NAD+ analogs are a cornerstone of this research area. These synthetic molecules are designed to probe the function of NAD+-dependent enzymes and to act as potential therapeutic agents.
Probing Enzyme Function: Analogs like ε-NAD+, containing a modified adenosine (B11128), have been used to study the active sites of NAD+-dependent enzymes. nih.gov
Therapeutic Potential: The NAD+ analog Vacor has been shown to have cytotoxic activity against cancer cells that express NMNAT2. nih.gov
Enhanced Specificity: Researchers have developed NAD+ analogs with enhanced specificity for particular enzymes, such as PARP1, which can be used to label and profile the substrates of that specific enzyme. researchgate.net
The table below summarizes some of the key preclinical models and NAD+ analog studies:
| Research Area | Preclinical Model | Key Findings |
| Aging | Mice | NAD+ precursor supplementation extends lifespan and improves healthspan. nih.gov |
| Metabolic Disease | High-fat diet-induced obese mice | Exercise increases muscle NAD+ and improves glucose tolerance. nih.gov |
| Cancer | Xenograft and PDX models | NAD+-lowering agents show anti-tumor efficacy. nih.govnih.gov |
| Enzyme Probing | In vitro enzyme assays | NAD+ analogs help elucidate enzyme mechanisms and specificity. nih.gov |
| Therapeutic Development | Cancer cell lines and xenografts | NAD+ analogs like Vacor can selectively kill cancer cells. nih.gov |
Exploration of Alpha-Diphosphopyridine Nucleotide Interactions as Novel Therapeutic Targets
The intricate network of interactions involving NAD+ and its analogs presents a rich landscape for the development of novel therapeutic strategies. By targeting the enzymes that synthesize, consume, or interact with NAD+, researchers aim to modulate cellular processes implicated in a variety of diseases.
A primary focus of this exploration is the family of enzymes that use NAD+ as a substrate, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38. nih.govahajournals.org
Sirtuins: These NAD+-dependent deacetylases are involved in a wide range of cellular processes, including metabolic regulation, DNA repair, and inflammation. nih.govmdpi.com Modulating sirtuin activity through NAD+ availability is a potential therapeutic avenue for age-related diseases. mdpi.com
PARPs: These enzymes are critical for DNA repair, and their over-activation can lead to NAD+ depletion. nih.gov PARP inhibitors have been successfully developed as cancer therapies, and their use can increase NAD+ levels and improve mitochondrial function. nih.gov
CD38: This enzyme is a major consumer of NAD+ in mammals, and its levels increase with age, contributing to the age-related decline in NAD+. ahajournals.org Inhibiting CD38 has been shown to reverse age-related NAD+ degradation and improve cardiac function in aged mice. ahajournals.org
Targeting the biosynthesis of NAD+ is another promising approach. The inhibition of nicotinamide N-methyltransferase (NNMT), an enzyme that consumes a precursor to NAD+, has been shown to restore intracellular NAD+ levels in vitro. mdpi.com
Furthermore, the interactions of NAD+ with specific receptors and channels are being investigated as potential therapeutic targets. For example, understanding the mechanisms of alpha-adrenergic receptors, which are involved in various physiological responses, can provide insights into signaling pathways that may be modulated by NAD+-related compounds. nih.gov
The development of targeted alpha therapy (TAT) for cancer, while not directly involving α-Diphosphopyridine nucleotide, illustrates the principle of using targeted agents to deliver a therapeutic payload, a concept that could be applied to NAD+-based therapies. nih.govnih.govnih.gov
Contributions to Understanding Neurodegenerative Disorders and Aging Processes
The decline in cellular NAD+ levels is increasingly recognized as a key factor in the aging process and the pathogenesis of neurodegenerative disorders. nih.govresearchgate.net Research into α-Diphosphopyridine nucleotide and the broader NAD+ world is providing critical insights into these conditions.
Aging:
Aging is associated with a gradual decline in tissue and cellular NAD+ levels, which is linked to many of the hallmarks of aging, including metabolic dysfunction, genomic instability, and cellular senescence. nih.govnih.govmdpi.com This decline is thought to be driven by both decreased synthesis and increased consumption of NAD+ by enzymes like PARPs and CD38. ahajournals.orgmdpi.com Restoring NAD+ levels through supplementation with precursors has been shown to slow down and even reverse some aspects of aging in animal models, extending both healthspan and lifespan. nih.govnih.govmdpi.com
Neurodegenerative Disorders:
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neuronal function and structure. nih.govgenetex.com A growing body of evidence implicates impaired NAD+ metabolism in these conditions. ahajournals.org
Axonal Health: The enzyme NMNAT2 is a vital provider of NAD+ to axons, the long fibers that connect nerve cells. nrtimes.co.uk This NAD+ supply is crucial for providing the energy needed for axonal transport and maintaining neuronal circuitry. nrtimes.co.uknih.gov Higher levels of NMNAT2 have been associated with greater resistance to cognitive decline. nrtimes.co.uk
Protein Aggregation: A common feature of many neurodegenerative disorders is the abnormal accumulation of misfolded proteins. genetex.comnih.gov NAD+-dependent processes, such as those regulated by sirtuins, play a role in maintaining protein homeostasis. nih.gov
DNA Repair: The nervous system is susceptible to DNA damage, and defects in DNA repair can lead to neuronal cell death. mdpi.com NAD+ is essential for the function of PARPs, which are key enzymes in the DNA damage response. nih.gov
The table below highlights the key connections between NAD+ and common neurodegenerative disorders:
| Neurodegenerative Disorder | Key Pathological Features | Link to NAD+ Metabolism |
| Alzheimer's Disease | Amyloid-β plaques, tau tangles | Impaired NAD+ metabolism, potential for neuroprotection through NAD+ repletion. genetex.comnrtimes.co.uk |
| Parkinson's Disease | Loss of dopaminergic neurons, α-synuclein aggregation | Mitochondrial dysfunction, role of PARP in neurodegeneration. nih.govgenetex.commdpi.com |
| Huntington's Disease | Mutant huntingtin protein aggregation | Potential for sirtuin-mediated neuroprotection. genetex.comwikipedia.org |
| Amyotrophic Lateral Sclerosis (ALS) | Motor neuron degeneration | Axonal transport defects, potential role of NMNAT2. genetex.com |
By elucidating the mechanisms by which NAD+ levels impact neuronal health and the aging process, researchers are identifying novel therapeutic targets to potentially prevent or treat these devastating conditions. researchgate.netnih.gov
Q & A
Q. Q. What controls are essential when assessing α-DPN’s role in in vitro DNA repair assays?
- Methodological Answer : Include (1) α-DPN-depleted lysates (treated with Crotalus adamanteus NADase), (2) excess β-NADH to test specificity, and (3) a reconstitution system with recombinant PARP1. Measure repair efficiency via comet assays or γ-H2AX foci quantification. Validate using NAD+-specific biosensors (e.g., SoNar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
